molecular formula C15H20N6O4 B14454446 4-Azidobenzoylglycyllysine CAS No. 77162-73-3

4-Azidobenzoylglycyllysine

Cat. No.: B14454446
CAS No.: 77162-73-3
M. Wt: 348.36 g/mol
InChI Key: SJYLKXFFVRXBKG-LBPRGKRZSA-N
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Description

4-Azidobenzoylglycyllysine: is a synthetic compound that features an azide group attached to a benzoyl moiety, which is further linked to a glycyllysine residue

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobenzoylglycyllysine typically involves multiple steps. One common method starts with the preparation of 4-azidobenzoic acid, which is then coupled with glycyllysine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in a solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 4-Azidobenzoylglycyllysine largely depends on its chemical reactivity, particularly the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The molecular targets and pathways involved are typically those that can interact with the azide group or the resulting triazole products .

Properties

CAS No.

77162-73-3

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(4-azidobenzoyl)amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C15H20N6O4/c16-8-2-1-3-12(15(24)25)19-13(22)9-18-14(23)10-4-6-11(7-5-10)20-21-17/h4-7,12H,1-3,8-9,16H2,(H,18,23)(H,19,22)(H,24,25)/t12-/m0/s1

InChI Key

SJYLKXFFVRXBKG-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)N=[N+]=[N-]

Origin of Product

United States

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